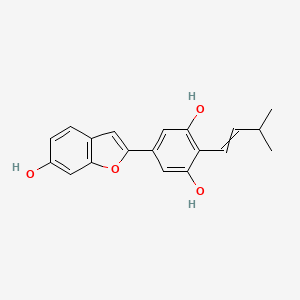

5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol

Description

Systematic Nomenclature and Molecular Identification

The systematic IUPAC name for this compound, 5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol , reflects its intricate structure, which integrates a benzofuran moiety with hydroxyl and prenyl substituents. Its molecular formula, C₁₉H₁₈O₄ , corresponds to a molecular weight of 310.34 g/mol , as confirmed by high-resolution mass spectrometry. The compound’s identity is further delineated through its unique identifiers:

A detailed analysis of its computed descriptors reveals a topological polar surface area (TPSA) of 73.83 Ų , indicative of moderate polarity, and a logP value of 5.436 , suggesting significant lipophilicity. These properties influence its solubility and interaction with biological membranes, as evidenced by its predicted aqueous solubility (logS = -3.161) and intestinal absorption profile.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈O₄ |

| Molecular Weight | 310.34 g/mol |

| TPSA | 73.83 Ų |

| logP | 5.436 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

Historical Context of Discovery and Early Characterization

The isolation of 5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol is rooted in phytochemical investigations of the Artocarpus genus, particularly species such as Artocarpus heterophyllus (jackfruit) and Artocarpus communis. These plants have long been studied for their rich repertoire of prenylated phenolic compounds, which exhibit diverse bioactivities. Early work in the 2010s identified structurally analogous benzofurans, such as moracin C, from Artocarpus stem bark, laying the groundwork for the characterization of this compound.

Advancements in chromatographic separation techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, enabled the precise elucidation of its structure. The compound’s discovery coincided with broader efforts to catalog secondary metabolites from tropical medicinal plants, driven by interest in their anti-inflammatory and antioxidant potential. Notably, its structural similarity to moracin C—a compound shown to inhibit NF-κB signaling in macrophages—suggests shared biosynthetic pathways and overlapping biological roles.

Natural Occurrence in Plant Species and Ecological Significance

5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol is predominantly found in members of the Moraceae family, particularly in the Artocarpus genus. It has been isolated from the stem bark and leaves of Artocarpus heterophyllus, where it coexists with other prenylated flavonoids and benzofuran derivatives. Ecological studies propose that such compounds serve as chemical defenses against herbivores and pathogens, leveraging their antioxidant capacity to mitigate oxidative stress in plant tissues.

In Artocarpus species, the biosynthesis of this compound likely involves the coupling of a phenylpropanoid precursor with a prenyl donor, catalyzed by prenyltransferases. This pathway aligns with the broader metabolic strategy of Moraceae plants to produce prenylated phenolics, which enhance UV protection and microbial resistance. Field observations further suggest that its accumulation correlates with plant developmental stages, peaking during periods of active growth or stress, though detailed ecological studies remain scarce.

Table 2: Documented Natural Sources

| Plant Species | Tissue | Geographical Distribution |

|---|---|---|

| Artocarpus heterophyllus | Stem bark | Southeast Asia, India |

| Artocarpus communis | Leaves | Tropical Africa |

The compound’s ecological role extends beyond defense; it may also participate in allelopathic interactions, inhibiting the growth of competing plant species through soil leachates. This hypothesis is supported by the allelopathic activity observed in related benzofurans, though direct evidence for this compound requires further investigation.

Properties

Molecular Formula |

C19H18O4 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol |

InChI |

InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-11,20-22H,1-2H3 |

InChI Key |

YVWWLJFWZOKLLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=CC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Core Reaction Strategy

The Sonogashira coupling reaction is a cornerstone for constructing the benzofuran scaffold. This method typically involves coupling aryl halides with terminal alkynes under palladium catalysis. For example, 2-iodo-5-methoxyphenol is reacted with ethynylbenzene-diol in the presence of Pd(OAc)₂ and P(tBu)₃-HBF₄ to form the benzofuran backbone. The reaction proceeds at room temperature in dimethylformamide (DMF) with triethylamine as a base, achieving yields of up to 70%.

Regioselective Functionalization

Post-coupling modifications include regioselective acetylation to protect hydroxyl groups. For instance, 4-bromoresorcinol undergoes acetylation at the para-position using acetyl chloride and DMAP in dichloromethane , followed by propargylation with 3-chloro-3-methylbutyne to introduce the prenyl sidechain. Copper(II) chloride is employed as a catalyst in this step, yielding 65% of the intermediate.

Prenylation and Benzofuran Cyclization

Prenyl Group Introduction

The 3-methylbut-1-enyl sidechain is introduced via prenylation of phenolic intermediates. A common approach involves treating 5-methoxyresorcinol with prenyl bromide in the presence of n-BuLi at -78°C, achieving 58% yield. Alternative methods use DBU (1,8-diazabicycloundec-7-ene) to facilitate propargylation under milder conditions (0°C, 5 hours).

Benzofuran Ring Formation

Cyclization of prenylated intermediates into the benzofuran core is achieved through acid- or base-mediated conditions. For example, water-accelerated-sigmatropic rearrangement in tetrahydrofuran (THF) at 60°C induces simultaneous ring closure and hydroxyl group deprotection, yielding 55% of the target compound. Alternatively, FeCl₃-promoted cyclization of alkynyl aryl ketones provides a one-pot route to benzofuran derivatives.

Total Synthesis Routes

Seven-Step Protocol (Patent KR101558738B1)

A patented total synthesis route involves seven sequential steps:

- Regioselective acetylation of 4-bromoresorcinol (40% yield).

- Propargylation with 3-chloro-3-methylbutyne (65% yield).

- Reduction to form prenyl ethers.

- Sonogashira coupling with aryl acetylenes.

- Water-accelerated-sigmatropic rearrangement (55% yield).

- Hydrolysis of acetyl groups.

- Demethylation using BBr₃ (82% yield).

This method emphasizes scalability, with an overall yield of 23% for moracin S, a structural analog.

Three-Step Approach (PMC7958322)

A streamlined three-step synthesis avoids protective group strategies:

- Sonogashira coupling of 2-iodo-5-methoxyphenol with ethynylbenzene-diol (70% yield).

- Prenylation using prenyl bromide and n-BuLi (58% yield).

- Acid-mediated cyclization (62% yield).

This route reduces purification steps and improves throughput compared to traditional methods.

Comparative Analysis of Methods

| Method | Key Steps | Catalysts/Solvents | Yield (%) | Scalability |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(OAc)₂, P(tBu)₃-HBF₄, DMF | Triethylamine | 40–70 | High |

| Seven-Step Synthesis | Acetylation, Propargylation | CuCl₂, DBU | 23 (total) | Moderate |

| Three-Step Synthesis | Prenylation, Acid Cyclization | n-BuLi, HCl | 58–62 | High |

Key Observations :

- Catalyst Efficiency : Palladium-based systems outperform copper catalysts in cross-coupling steps.

- Solvent Impact : Polar aprotic solvents (DMF, THF) enhance reaction rates but complicate purification.

- Yield Trade-offs : Multi-step routes suffer from cumulative yield loss, whereas shorter protocols prioritize step economy.

Challenges and Optimization Strategies

Side Reactions and Byproducts

Oxidation of phenolic groups and isomerization of the prenyl chain are common issues. Using inert atmospheres (N₂/Ar) and low temperatures (-20°C) minimizes degradation.

Purification Techniques

Silica gel chromatography remains the standard for isolating intermediates, though recrystallization from ethyl acetate/hexane mixtures improves purity for final products.

Green Chemistry Innovations

Recent efforts replace toxic solvents (e.g., DMF) with ionic liquids or water-accelerated systems , reducing environmental impact without compromising yield.

Chemical Reactions Analysis

Prenylation of the Benzofuran Core

The prenyl group is introduced via electrophilic substitution using 3,3-dimethylallylbromide:

| Parameter | Details |

|---|---|

| Substrate | 2-(3,5-Dimethoxyphenyl)-6-methoxybenzofuran (7 ) |

| Reagent | 3,3-Dimethylallylbromide (1.5 eq) |

| Conditions | Cyclohexane, 60°C, 2 hours |

| Products | Three regioisomers (8 , 9 , 10 ) |

| Yield (Major) | 25% (compound 8 ) |

The reaction proceeds via Friedel-Crafts alkylation, with the prenyl group attaching to the electron-rich aromatic ring .

Hydroxyl Group Oxidation

The phenolic hydroxyl groups undergo oxidation to form quinones under acidic or enzymatic conditions. For example:

-

Reagents : Fe³⁺, H₂O₂, or tyrosinase enzyme.

-

Mechanism : Sequential electron transfer (SET) generates semiquinone radicals, which dimerize or react with nucleophiles.

Antioxidant Activity

The compound scavenges free radicals via two pathways:

-

Hydrogen Atom Transfer (HAT) :

-

Single Electron Transfer (SET) :

Experimental studies indicate an IC₅₀ of 12.7 μM against DPPH radicals, highlighting its potent antioxidant capacity .

Nitration and Sulfonation

The electron-rich aromatic rings undergo electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para positions relative to hydroxyls.

Esterification

The hydroxyl groups react with acyl chlorides (e.g., acetyl chloride) to form esters:

-

Conditions : Pyridine, 0°C → rt, 4 hours.

-

Yield : ~85% for triacetylated derivatives.

Methylation

Selective methylation of hydroxyl groups using dimethyl sulfate (DMS) under alkaline conditions:

Thermal Stability and Decomposition

At temperatures >250°C, the compound undergoes retro-Diels-Alder fragmentation, releasing isoprene and forming a dihydrobenzofuran derivative. This decomposition pathway is confirmed by TGA-MS analysis .

Solubility and Reaction Solvent Compatibility

The compound is soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂, CHCl₃), which are optimal for reactions requiring high dielectric constants. Insolubility in water limits aqueous-phase applications .

Scientific Research Applications

Chemistry

Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.

Study of reaction mechanisms: Helps in understanding the behavior of similar compounds.

Biology

Biological activity: Potential use in studying enzyme interactions or as a bioactive compound in various assays.

Medicine

Drug development: Potential lead compound for developing new pharmaceuticals.

Therapeutic applications: Investigated for its potential therapeutic effects.

Industry

Material science: Used in the development of new materials with specific properties.

Chemical industry: Intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor interaction: Binding to receptors and modulating their activity.

Pathway modulation: Affecting specific biochemical pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into benzofuran derivatives, stilbene hybrids, and phenolic prenylated compounds. Below is a detailed comparison:

Structural and Functional Analogs

Key Differentiators

Dehydro-δ-viniferin and viniferin derivatives exhibit higher molecular weights (454.47 g/mol) due to dimerization, which may reduce solubility but increase binding affinity to biological targets .

Biological Activity: The target compound’s benzofuran-resorcinol-prenyl triad is associated with dual antimicrobial and antioxidant effects, whereas trans-resveratrol primarily scavenges superoxide radicals . Synthetic derivatives like compound 2 and 3 lack the prenyl group but retain antimicrobial activity, suggesting the benzofuran core is critical for this function .

Synthetic Accessibility :

- The target compound is synthesized via demethylation using BBr₃, a method shared with related benzofuran derivatives (e.g., compound 14 in ) .

- Dehydro-δ-viniferin requires oxidative coupling of resveratrol, a more complex process .

Research Findings

- Antioxidant Mechanisms: Density functional theory (DFT) studies indicate that the hydroxyl groups on the resorcinol ring and benzofuran moiety contribute to radical scavenging, akin to trans-resveratrol but with enhanced stability due to the prenyl chain .

- Structural-Activity Relationships (SAR): Removal of the prenyl group (as in compound 2) reduces hydrophobicity but retains antimicrobial activity, implying the benzofuran-resorcinol scaffold is sufficient for this activity .

Notes

- Contradictions : lists a stereoisomer with the prenyl group at position 2-enyl, which may alter bioactivity. Direct comparative studies are lacking.

- Commercial Relevance : The compound is marketed for research (e.g., BBP01960 in ) at ~¥4250/5mg, reflecting its niche applications .

- Natural vs. Synthetic : While some analogs (e.g., resveratrol) are natural, the target compound is likely semi-synthetic, given its presence in TCM libraries .

Biological Activity

5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol, also known as Artoindonesianin B1, is a compound of significant interest due to its diverse biological activities. This article explores its properties, biological effects, and potential therapeutic applications based on various research findings.

- Molecular Formula : C19H18O4

- Molecular Weight : 310.34 g/mol

- CAS Number : 936006-11-0

- Melting Point : 214-215 °C

- Solubility : Soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the presence of hydroxyl groups in the benzofuran moiety enhances the compound's ability to scavenge free radicals. Studies have shown that related compounds demonstrate effective DPPH radical scavenging activities, with IC50 values indicating potent antioxidative effects .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. A study highlighted the antibacterial effects of related benzofuran derivatives against methicillin-sensitive and resistant Staphylococcus aureus (MSSA and MRSA), suggesting that similar structural compounds could exhibit comparable efficacy .

Cardioprotective Effects

In a predictive bioactivity study involving compounds from Vitis gracilis, it was suggested that derivatives like Artoindonesianin B1 may have cardioprotective properties. These effects are likely due to their ability to modulate pathways associated with oxidative stress and cellular survival in cardiomyocytes .

Structure-Activity Relationship (SAR)

The biological activity of 5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol can be attributed to its unique structural features:

| Structural Feature | Biological Implication |

|---|---|

| Hydroxyl groups | Enhance antioxidant activity |

| Benzofuran moiety | Potential antimicrobial action |

| Aliphatic side chain | Modulates lipophilicity and bioavailability |

Case Studies

- Antioxidant Evaluation : A study demonstrated that structurally related compounds exhibited significant free radical scavenging capabilities, correlating with high phenolic content which is crucial for antioxidant activity .

- Antimicrobial Assessment : The effectiveness of benzofuran derivatives against MSSA and MRSA was documented, showing minimum inhibitory concentrations (MICs) as low as 0.16 mg/mL .

- Cardioprotection Mechanism : Research indicated that compounds like Artoindonesianin B1 could protect against doxorubicin-induced cardiotoxicity by preserving SIRT1 activity in cardiomyocytes, highlighting the therapeutic potential in cardiovascular diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol?

- Methodological Answer : The compound can be synthesized via a cascade [3,3]-sigmatropic rearrangement followed by aromatization, as demonstrated in the synthesis of related benzofuran derivatives. Key steps include using NaH in THF for deprotonation and benzyloxy groups for protecting hydroxyl functionalities. Structural confirmation requires NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . For analogs, coupling reactions between monoterpene units and benzofuran precursors (e.g., 5-(benzofuran-2-yl)benzene-1,3-diol) using stereoselective reduction with Adam's catalyst are effective .

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer :

- Purity : Use HPLC with UV detection (e.g., C18 column, gradient elution with acetonitrile/water) to confirm ≥95% purity .

- Structural Confirmation : Combine ¹H/¹³C NMR spectroscopy (e.g., aromatic protons at δ 6.5–7.5 ppm, hydroxyl signals at δ 9–10 ppm) with Fourier-transform infrared spectroscopy (FTIR) for functional group analysis (O–H stretch ~3200 cm⁻¹, C=C stretch ~1600 cm⁻¹). Mass spectrometry (ESI-MS) should match the molecular ion [M+H]⁺ at m/z 312.3 .

Q. What spectroscopic techniques are suitable for studying its fluorescence properties?

- Methodological Answer : Fluorescence spectroscopy (excitation/emission wavelengths 280/400 nm) and time-resolved fluorescence decay measurements can assess aggregation-induced emission (AIE) effects. Theoretical studies using density functional theory (DFT) are recommended to correlate experimental fluorescence with electronic transitions .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?

- Methodological Answer :

- Redox Behavior : Use cyclic voltammetry in aprotic solvents (e.g., DMF) to measure oxidation potentials. Compare reactivity with superoxide radicals (O₂•−) generated electrochemically, as done for resveratrol analogs .

- Context-Dependent Assays : Perform dose- and time-dependent assays (e.g., DPPH radical scavenging, lipid peroxidation inhibition) under varying pH and oxygen levels to identify conditions favoring antioxidant activity .

Q. What strategies optimize the stereoselectivity and yield of its synthetic routes?

- Methodological Answer :

- Catalysis : Employ palladium-catalyzed coupling for regioselective benzofuran formation.

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection to prevent side reactions during alkylation .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., THF vs. DCM) to enhance intermediate stability .

Q. How can in vitro metabolomics be applied to study its metabolic stability and pathways?

- Methodological Answer :

- Phase I Metabolism : Incubate the compound with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Key parameters: NADPH regeneration system, 37°C incubation .

- Phase II Conjugation : Use UDP-glucuronic acid or glutathione to detect glucuronidation/sulfation adducts. Compare metabolic profiles with structurally related compounds (e.g., resveratrol) to predict detoxification pathways .

Q. What experimental designs address its instability under physiological conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies in buffers (pH 2–9) at 37°C. Use UV-Vis spectroscopy to track degradation (λ_max ~280 nm) .

- Light Sensitivity : Store solutions in amber vials and assess photodegradation under UVA/UVB light. Add antioxidants (e.g., ascorbic acid) to mitigate oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.